rac 8'-Acetylene Abscisic Acid Methyl Ester

Beschreibung

Eigenschaften

IUPAC Name |

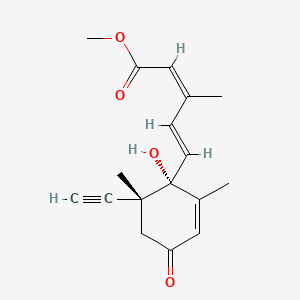

methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-6-16(4)11-14(18)10-13(3)17(16,20)8-7-12(2)9-15(19)21-5/h1,7-10,20H,11H2,2-5H3/b8-7+,12-9-/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBVECHZVPKHDS-JQOGSSFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC)C)O)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]([C@]1(/C=C/C(=C\C(=O)OC)/C)O)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746903 | |

| Record name | Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192987-96-5 | |

| Record name | Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Cyclohexenone Intermediate Synthesis

The synthesis of rac 8'-Acetylene Abscisic Acid Methyl Ester begins with the preparation of a functionalized cyclohexenone core. Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate (2 ) serves as a critical intermediate, synthesized via a base-mediated condensation of ethyl acetoacetate and ethyl isopropylideneacetoacetate (4 ) . This reaction proceeds through conjugate addition, aldol condensation, and lactonization, followed by decarboxylation (Scheme 1). The use of tert-butanol and potassium tert-butoxide at reflux ensures high regioselectivity, yielding 2 in 86% efficiency .

Table 1: Synthesis of Cyclohexenone Intermediate

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl acetoacetate, 4 | t-BuOH | Reflux | 48 h | 86% |

Stereoselective Hydroxylation via Sharpless Epoxidation

To introduce the hydroxyl group at the C1 position, the cyclohexenone intermediate undergoes Sharpless asymmetric epoxidation. However, in the case of the racemic product, stereochemical control is intentionally omitted. The ketone group in 2 is first protected as an acetal using neopentyl glycol to prevent undesired side reactions during oxidation . Epoxidation with tert-butyl hydroperoxide and titanium tetraisopropoxide generates an epoxide, which is subsequently hydrolyzed to yield the diol. Acidic workup removes the acetal protecting group, producing the hydroxylated intermediate 5 .

Table 2: Epoxidation and Hydrolysis Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acetal Protection | Neopentyl glycol, TsOH | Toluene, reflux | 92% |

| Epoxidation | Ti(OiPr)₄, t-BuOOH | CH₂Cl₂, -20°C | 78% |

| Hydrolysis | H₂O, HCl | RT, 2 h | 85% |

Acetylene Side Chain Introduction

The acetylene moiety at the 8'-position is installed via a Sonogashira coupling reaction. The hydroxylated intermediate 5 is converted to a triflate or bromide to enhance electrophilicity. Palladium-catalyzed coupling with trimethylsilylacetylene (TMSA) in the presence of CuI and a triethylamine base affords the alkynylated product. Desilylation with tetrabutylammonium fluoride (TBAF) yields the terminal acetylene derivative .

Table 3: Alkynylation Reaction Parameters

| Substrate | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| 5-Br | Pd(PPh₃)₄, CuI | Et₃N | THF | 65% |

| 5-OTf | PdCl₂(PPh₃)₂, CuI | iPr₂NH | DMF | 72% |

Esterification and Final Assembly

The pentadienoic acid side chain is appended using dimethyl 2-(propan-2-ylidene)malonate (7 ) under basic conditions. Michael addition of 7 to the acetylene-bearing cyclohexenone intermediate forms a conjugated diene, which undergoes decarboxylation to establish the Z-configuration . Subsequent methylation with methyl iodide and potassium carbonate in acetone furnishes the methyl ester (Scheme 4). Racemization occurs during the final steps due to the absence of chiral auxiliaries or asymmetric catalysis, resulting in the racemic product .

Table 4: Esterification and Decarboxylation Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Michael Addition | KOtBu, THF | -78°C to RT | 68% |

| Decarboxylation | HCl, MeOH | Reflux, 3 h | 82% |

| Methylation | MeI, K₂CO₃ | Acetone, RT | 90% |

Industrial-Scale Production and Supplier Practices

Large-scale synthesis of this compound is optimized for cost and efficiency. Suppliers such as Chemsky International and Energy Chemical employ continuous flow reactors to enhance reaction reproducibility and reduce purification steps . Raw materials include ethyl acetoacetate (≥99% purity) and TMSA, sourced from certified manufacturers. The final product is typically isolated via column chromatography (silica gel, hexane/EtOAc) or crystallization, with purity exceeding 95% .

Table 5: Industrial Synthesis Metrics

| Metric | Value |

|---|---|

| Batch Size | 10–50 kg |

| Purity | 95–98% |

| Production Cost | $1,200–$1,800/100 mg |

Challenges and Methodological Limitations

Key challenges in the synthesis include controlling regioselectivity during the Michael addition and minimizing epimerization during decarboxylation. The use of protic solvents in later stages can lead to partial racemization, necessitating careful pH control . Additionally, palladium residues from coupling reactions require stringent purification to meet pharmaceutical-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions

rac 8'-Acetylene Abscisic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or alkanes.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

rac 8'-Acetylene Abscisic Acid Methyl Ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of rac 8'-Acetylene Abscisic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

rac 8'-Acetylene ABA Methyl Ester is one of several ABA analogs developed to optimize hormonal activity and environmental persistence. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogs

Functional Comparisons

Biologische Aktivität

Rac 8'-Acetylene Abscisic Acid Methyl Ester (CAS Number: 192987-96-5) is a synthetic analog of abscisic acid (ABA), a plant hormone known for its critical role in regulating plant responses to environmental stress. This article reviews the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and potential applications in agriculture and plant biology.

- Molecular Formula : CHO

- Molecular Weight : 288.34 g/mol

- LogP : 1.9516

These properties indicate that the compound is lipophilic, which may influence its absorption and mobility in plant tissues.

This compound mimics the natural ABA hormone, influencing various physiological processes in plants. Its primary mechanisms include:

- Stomatal Regulation : The compound promotes stomatal closure, reducing water loss during drought conditions. This effect is mediated through signaling pathways that involve calcium ions and protein kinases .

- Gene Expression Modulation : It alters the expression of genes associated with stress responses, enhancing plant resilience to abiotic stresses such as drought and salinity .

Effects on Plant Growth and Development

Studies have shown that this compound can significantly affect plant growth parameters:

- Root Development : In marigold and tomato plants, application of this compound has been linked to improved root growth and moisture retention capabilities .

- Photosynthesis Enhancement : The compound may enhance photosynthetic efficiency by regulating chlorophyll content and promoting carbon fixation under stress conditions .

Study on Marigold and Tomato

A study evaluated the uptake and persistence of this compound in marigold and tomato plants. Results indicated:

- Increased root biomass and improved water use efficiency.

- Enhanced tolerance to drought stress compared to untreated controls .

| Parameter | Control (Untreated) | Treated (Rac 8'-ABA) |

|---|---|---|

| Root Biomass (g) | 5.0 | 7.5 |

| Stomatal Conductance (mmol/m²/s) | 0.15 | 0.05 |

| Chlorophyll Content (mg/g) | 2.0 | 2.5 |

Impact on Stress Responses

Another investigation focused on the role of this compound in enhancing plant resistance against pathogens:

- The compound was shown to activate defense-related genes while suppressing those associated with stress-induced senescence, indicating a complex regulatory role in plant immunity .

Applications in Agriculture

The unique properties of this compound make it a promising candidate for agricultural applications:

- Drought Management : Its ability to induce stomatal closure can be leveraged to develop drought-resistant crop varieties.

- Disease Resistance : By modulating plant immune responses, this compound could be used as a biocontrol agent against various plant pathogens.

Q & A

Q. What standardized protocols exist for applying rac 8'-Acetylene ABA Methyl Ester in plant salt-stress studies?

Methodological Answer: To evaluate its efficacy in mitigating salt stress, apply the compound via root drench or foliar spray at concentrations ranging from 10–100 µM, depending on the plant species. Use a randomized block design with salinity levels (e.g., 100 mM NaCl) and include controls treated with natural ABA or untreated plants. Monitor physiological parameters (e.g., leaf abscission rates, stomatal conductance) at 24-hour intervals for 7–14 days. Refer to Table 2 in salinity studies on Citrus plants for comparative metrics .

Q. How can researchers detect and quantify rac 8'-Acetylene ABA Methyl Ester in plant tissues?

Methodological Answer: Use HPLC-MS/MS with a C18 reverse-phase column and electrospray ionization (ESI) in negative ion mode. Optimize solvent gradients (e.g., 0.1% formic acid in water/acetonitrile) for separation. Validate the method using deuterated ABA as an internal standard. Tissue extraction protocols should include freeze-drying, homogenization in 80% methanol, and centrifugation at 15,000 × g for 15 minutes .

Q. What are the key differences in persistence and mobility between rac 8'-Acetylene ABA Methyl Ester and natural ABA in plants?

Methodological Answer: Conduct time-course uptake studies using radiolabeled analogs (e.g., H-ABA vs. H-8'-Acetylene ABA Methyl Ester). Track translocation via autoradiography or liquid scintillation counting. Sharma et al. (2005) demonstrated that the acetylene analog exhibits prolonged activity in tomato and marigold due to resistance to enzymatic degradation (e.g., 8'-hydroxylase), unlike natural ABA, which is rapidly catabolized .

Advanced Research Questions

Q. How does rac 8'-Acetylene ABA Methyl Ester inhibit abscisate 8’-hydroxylase, and what are the kinetic parameters?

Methodological Answer: This compound acts as a mechanism-based inhibitor of abscisate 8’-hydroxylase (CYP707A). Determine inhibition kinetics using recombinant CYP707A enzymes in vitro. Measure (19 µM) and (0.053 min) via spectrophotometric assays monitoring NADPH depletion. The acetylene group forms a covalent adduct with the enzyme’s heme iron, irreversibly inactivating it .

Q. What experimental designs resolve contradictions in its efficacy across plant species under salt stress?

Methodological Answer: Contradictions may arise from species-specific ABA receptor (PYR/PYL) affinities or differences in stress hormone crosstalk (e.g., jasmonic acid). Use genetic mutants (e.g., Arabidopsis pyr/pyl knockouts) to isolate ABA signaling pathways. Compare transcriptomic profiles (RNA-seq) of salt-stressed plants treated with the analog versus natural ABA. Integrate data with hormone quantification (LC-MS) to identify compensatory pathways .

Q. How does the analog modulate ABA signaling in demethylation-dependent regulatory networks?

Methodological Answer: The compound’s methyl ester group requires hydrolysis by isoprenylcysteine α-carbonyl methylesterase (ICME) for activation. Use ICME-deficient mutants to assess its dependency on demethylation. Quantify downstream ABA-responsive genes (e.g., RD29B, ABI5) via qPCR. Evidence from Arabidopsis indicates ICME enhances ABA signaling by demethylating prenylated proteins, which may synergize with the analog’s stability .

Q. What role does structural isomerism play in its bioactivity compared to (±)-cis,trans-ABA Methyl Ester?

Methodological Answer: Compare stereoisomers using chiral HPLC to isolate enantiomers. Test bioactivity in seed germination assays (e.g., lettuce or Arabidopsis) under osmotic stress. The acetylene group in the 8' position confers rigidity to the cyclohexenone ring, enhancing receptor binding affinity, whereas cis,trans isomers may exhibit reduced stability due to susceptibility to photoisomerization .

Data Contradiction Analysis

Q. Why do studies report conflicting results on its chlorophyll inhibition effects compared to methyl jasmonate?

Methodological Answer: Discrepancies arise from tissue-specific responses and light/dark pretreatment protocols. Replicate Ananiev et al. (2004): Pre-incubate excised cotyledons in darkness for 24 hours before treatment. Measure δ-aminolevulinic acid (δ-ALA) and chlorophyll via spectrophotometry. The analog primarily inhibits light-dependent chlorophyll synthesis, whereas jasmonates target dark-phase precursor accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.